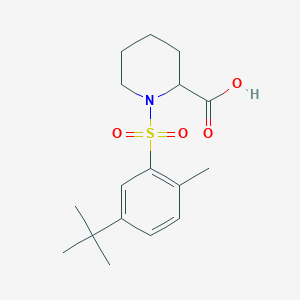![molecular formula C18H19ClN2O3 B7499364 N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide](/img/structure/B7499364.png)
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide, also known as CFM-2, is a small molecule inhibitor of the TRPV1 channel. The TRPV1 channel is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and low pH. It is expressed in sensory neurons and is involved in the transmission of pain signals. CFM-2 has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
作用機序
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide is a TRPV1 channel inhibitor. It binds to the channel and prevents it from being activated by various stimuli, including heat, capsaicin, and low pH. This results in a reduction in the transmission of pain signals from sensory neurons to the central nervous system.
Biochemical and Physiological Effects:
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, from immune cells. It has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. In addition, N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to reduce the activation of microglia, which are immune cells in the central nervous system that are involved in the development of chronic pain.
実験室実験の利点と制限
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for the TRPV1 channel, which reduces the risk of off-target effects. However, N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide also has some limitations. It is not very water-soluble, which can make it difficult to use in some experiments. In addition, it has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide. One area of research could be to investigate its potential as a treatment for chronic pain conditions in humans. Another area of research could be to investigate its effects on other TRP channels, which are involved in a variety of physiological processes. Additionally, N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide could be used as a tool to investigate the role of the TRPV1 channel in various physiological and pathological processes. Overall, N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has the potential to be a valuable research tool and a promising therapeutic agent for the treatment of chronic pain.
合成法
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-piperidone hydrochloride with 5-chlorofuran-2-carbonyl chloride in the presence of triethylamine to form N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]acetamide. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of potassium carbonate to form N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide. The final product is purified using column chromatography.
科学的研究の応用
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has been extensively studied in animal models of pain. It has been shown to be effective in reducing pain in models of inflammatory pain, neuropathic pain, and cancer pain. N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has also been shown to be effective in reducing hyperalgesia and allodynia, which are common symptoms of chronic pain conditions. In addition, N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
特性
IUPAC Name |
N-[1-(5-chlorofuran-2-carbonyl)piperidin-4-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-4-2-3-5-14(12)17(22)20-13-8-10-21(11-9-13)18(23)15-6-7-16(19)24-15/h2-7,13H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRLERRLPSFWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2CCN(CC2)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)
![1-[2,4,6-Tri(propan-2-yl)phenyl]sulfonylpyrazole](/img/structure/B7499308.png)
![5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)


![2-methyl-N-[1-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]benzamide](/img/structure/B7499338.png)






